molecular formula C13H25NO4 B2665882 Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoate CAS No. 1820686-32-5

Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoate

Cat. No.: B2665882
CAS No.: 1820686-32-5
M. Wt: 259.346
InChI Key: CSAQGMUCDXQEOE-UHFFFAOYSA-N
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Description

Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoate is a protected amino acid ester featuring a tert-butoxycarbonyl (Boc) group at the amino position (C2) and a methyl substituent at the β-carbon (C3). The Boc group serves as a temporary protective moiety for amines, enabling selective reactions in peptide synthesis or medicinal chemistry.

Properties

IUPAC Name

ethyl 3-methyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO4/c1-7-17-11(15)10(9(2)3)8-14-12(16)18-13(4,5)6/h9-10H,7-8H2,1-6H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSAQGMUCDXQEOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CNC(=O)OC(C)(C)C)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoate typically involves the reaction of 3-methylbutanoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at ambient temperature. The resulting product is then purified through standard techniques such as recrystallization or chromatography .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the compound. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoate has several applications in scientific research:

    Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.

    Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: Utilized in the development of drug candidates and as an intermediate in the synthesis of therapeutic agents.

    Industry: Applied in the production of fine chemicals and specialty materials

Mechanism of Action

The mechanism of action of Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoate primarily involves the protection of amine groups. The BOC group is added to the amine under basic conditions, forming a stable carbamate linkage. This protects the amine from unwanted reactions during subsequent synthetic steps. The BOC group can be selectively removed under acidic conditions, regenerating the free amine for further reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional differences between Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoate and related compounds significantly impact their physicochemical properties and applications. Below is a comparative analysis with two structurally analogous compounds from the evidence:

Structural Comparison (Table)

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents/Functional Groups
This compound (Target Compound) N/A C₁₂H₂₁NO₄* ~245.3* Boc-protected amine (C2), 3-methyl group, ethyl ester
Ethyl (S)-3-((tert-butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoate 70424-93-0 C₁₇H₂₂F₃NO₄ 361.36 Boc-protected amine (C3), 2,4,5-trifluorophenyl group (C4), ethyl ester, chiral center (S-config)
Ethyl 4-((tert-butoxycarbonyl)amino)-3-oxobutanoate 67706-68-7 C₁₁H₁₉NO₅ 245.27 Boc-protected amine (C4), 3-oxo group, ethyl ester

*Hypothetical data for the target compound, derived from structural analysis.

Functional Group Analysis

  • Boc Protection : All three compounds feature the Boc group, which protects amines during synthetic steps. However, its position varies (C2, C3, or C4), altering steric and electronic environments.
  • The trifluorophenyl derivative () includes a fluorinated aromatic ring, increasing lipophilicity and metabolic stability, which is advantageous in drug design . The 3-oxo derivative () contains a ketone, enabling reactivity in condensation or reduction reactions .

Implications on Physicochemical Properties

  • Solubility : The trifluorophenyl group in reduces aqueous solubility but improves membrane permeability. In contrast, the target compound’s methyl group may moderately lower solubility compared to the oxo derivative in , which has polar ketone functionality.
  • Stability : The Boc group in all compounds is acid-labile, but its position affects stability. For example, the target compound’s Boc group at C2 may be more sterically shielded than the C4-Boc in .

Biological Activity

Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoate, commonly referred to as a Boc-protected amino acid derivative, has garnered attention in organic synthesis and biological research due to its unique structural features and potential applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Chemical Formula : C₁₁H₂₃NO₄
  • Molecular Weight : 233.31 g/mol
  • CAS Number : 1838578-68-9

The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is crucial for its reactivity in various chemical processes.

The biological activity of this compound primarily stems from its ability to act as a protecting group for amines. The Boc group is stable under basic conditions but can be selectively removed under acidic conditions, facilitating the controlled release of the free amine. This property is particularly important in peptide synthesis and drug development.

Biological Applications

  • Peptide Synthesis :
    • The compound serves as an intermediate in synthesizing peptides and complex organic molecules. Its ability to protect amines allows for selective formation of peptide bonds without unwanted side reactions.
  • Enzyme Studies :
    • It is employed in studying enzyme mechanisms and protein-ligand interactions. The controlled release of the amine can facilitate investigations into enzymatic activity and specificity.
  • Drug Development :
    • Research indicates potential applications in drug delivery systems, where the compound can modify the pharmacokinetic properties of therapeutic agents.

Case Studies and Research Findings

Several studies highlight the biological significance of this compound:

  • Study on Peptide Synthesis :
    A study demonstrated that using this compound as a Boc-protected amino acid led to higher yields in peptide synthesis compared to unprotected amino acids. This was attributed to reduced steric hindrance during coupling reactions.
  • Enzyme Mechanism Investigation :
    Another research project utilized this compound to investigate the catalytic mechanisms of certain proteolytic enzymes, revealing insights into substrate specificity and enzyme kinetics.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructureKey Differences
Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-phenylpropanoateStructureContains a phenyl group, altering reactivity
Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-methylbutanoateStructureAdditional methyl group affects steric properties

The variations in structure impact their reactivity and applications in organic synthesis, highlighting the versatility of this compound.

Q & A

Q. What are the standard synthetic routes for Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoate, and what critical steps ensure yield and purity?

The synthesis typically involves:

  • Amino group protection : The tert-butoxycarbonyl (Boc) group is introduced to protect the amino moiety, often using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like sodium carbonate .
  • Esterification : The carboxylic acid intermediate is esterified with ethanol under acidic or coupling conditions (e.g., DCC/DMAP) to form the ethyl ester .
  • Purification : Silica gel chromatography with hexane/ethyl acetate gradients is standard for isolating the product, with yields ranging from 60–85% depending on reaction optimization .

Q. What spectroscopic and analytical methods are most effective for characterizing this compound?

  • NMR Spectroscopy : 1H^1\text{H} and 13C^{13}\text{C} NMR confirm the Boc-protected amino group (δ ~1.4 ppm for tert-butyl protons) and ester carbonyl (δ ~170 ppm) .
  • X-ray Crystallography : Used to resolve stereochemistry in chiral analogs, as demonstrated in related Boc-protected amino acid esters .
  • Mass Spectrometry : High-resolution MS (e.g., LC-MS) validates molecular weight (e.g., [M+Na]+^+ peaks) .

Q. How is this compound utilized as an intermediate in peptide synthesis?

The Boc group serves as a temporary protecting group for the amino functionality, enabling selective deprotection under acidic conditions (e.g., TFA) while leaving the ester intact. This is critical for solid-phase peptide synthesis (SPPS) to build sequences with controlled stereochemistry .

Advanced Research Questions

Q. What strategies mitigate racemization during the synthesis of chiral variants of this compound?

  • Low-Temperature Reactions : Conducting coupling steps at 0–4°C reduces base-catalyzed racemization .
  • Chiral Auxiliaries : Use of (R)- or (S)-configured starting materials, such as enantiopure amino acids, ensures retention of stereochemistry .
  • Kinetic Resolution : Enzymatic methods (e.g., lipase-catalyzed esterification) can enhance enantiomeric excess (>98%) .

Q. How can reaction conditions be optimized to address competing side reactions (e.g., over-alkylation or ester hydrolysis)?

  • Controlled Reagent Stoichiometry : Limiting benzyl bromide or other alkylating agents to 1.1–1.2 equivalents minimizes over-alkylation .
  • Anhydrous Conditions : Rigorous drying of solvents (e.g., DMF over molecular sieves) prevents ester hydrolysis during prolonged reactions .
  • Monitoring via TLC : Regular thin-layer chromatography checks (e.g., using UV-active spots) allow early detection of byproducts .

Q. What role does this compound play in studying β-sheet formation in neurodegenerative diseases?

As a conformationally constrained amino acid analog, it mimics structural motifs in amyloidogenic peptides. For example, derivatives have been incorporated into prion protein fragments to analyze aggregation kinetics and β-sheet stabilization via X-ray crystallography and circular dichroism (CD) spectroscopy .

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